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Abstract
7-Bromo-4-iodoquinoline is a halogenated heterocyclic compound that serves as a pivotal

building block in medicinal chemistry and materials science. Its unique substitution pattern,

featuring two different halogens at strategic positions, allows for selective and sequential

functionalization. This guide provides a comprehensive overview of the core physicochemical

properties of 7-Bromo-4-iodoquinoline, detailed protocols for its synthesis and

characterization, an analysis of its chemical reactivity, and its applications in the field of drug

discovery. This document is intended for researchers, chemists, and drug development

professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical Properties
The utility of any chemical intermediate is fundamentally governed by its physical and chemical

properties. These parameters influence reaction conditions, purification strategies, and

formulation. While extensive experimental data for 7-Bromo-4-iodoquinoline is not compiled

in a single public repository, a robust profile can be assembled from supplier data and by

examining structurally similar compounds.
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Table 1: Summary of Physicochemical Properties for 7-Bromo-4-iodoquinoline

Property Value Source(s)

Molecular Formula C₉H₅BrIN [1][2][3]

Molar Mass 333.95 g/mol [1][3][4]

Appearance Solid [2]

CAS Number 700871-87-0 [1][2]

IUPAC Name 7-bromo-4-iodoquinoline [2]

Solubility

Predicted to have low aqueous

solubility and higher solubility

in organic solvents like THF,

acetonitrile, and

dichloromethane.

[5]

Storage Conditions

Store at 2–8 °C under an inert

atmosphere (Nitrogen or

Argon), protected from light.

[1][2]

Molecular Structure and Weight
7-Bromo-4-iodoquinoline possesses a molecular formula of C₉H₅BrIN, corresponding to a

molar mass of 333.95 g/mol .[1][3] The structure consists of a quinoline core, which is a bicyclic

heterocycle containing a benzene ring fused to a pyridine ring. The key features are the

bromine atom at the 7-position and the iodine atom at the 4-position.

Solubility Profile
Specific quantitative solubility data for 7-Bromo-4-iodoquinoline is not readily available in the

literature. However, based on the principles of chemical structure and data from analogous

compounds like 7-Bromo-4-hydroxy-2-phenylquinoline, a qualitative profile can be inferred.[5]

The molecule is largely nonpolar due to the aromatic rings and halogen substituents,

suggesting low solubility in water. It is expected to be soluble in common organic solvents such

as tetrahydrofuran (THF), acetonitrile, and chlorinated solvents, which are often used in its

synthetic transformations.[5][6]
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Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound. 7-Bromo-4-
iodoquinoline is recommended to be stored at refrigerated temperatures (2–8 °C) under an

inert atmosphere.[1][2] Protection from light is also advised to prevent potential photochemical

degradation.[2]

Synthesis and Characterization
The synthesis of halo-substituted quinolines is a well-established field in organic chemistry.

While a specific, peer-reviewed synthesis for 7-Bromo-4-iodoquinoline is not detailed in the

provided search results, a highly plausible and efficient route can be designed based on

standard transformations of quinoline precursors.

Synthetic Pathway: A Two-Step Approach
A common strategy for preparing 4-iodoquinolines involves a Finkelstein-type halogen

exchange reaction on a 4-chloroquinoline precursor. This precursor, 7-bromo-4-chloroquinoline,

can be synthesized from the corresponding 7-bromoquinolin-4-ol.

The logical workflow is as follows:

Chlorination: Conversion of 7-bromoquinolin-4-ol to 7-bromo-4-chloroquinoline using a

chlorinating agent like phosphorus oxychloride (POCl₃).

Iodination: Nucleophilic substitution of the chlorine atom with iodine via a halogen exchange

reaction with sodium iodide (NaI) in a suitable solvent like acetonitrile.

7-Bromoquinolin-4-ol POCl₃, DMF (cat.)
Reflux 7-Bromo-4-chloroquinoline NaI, Acetonitrile

Reflux 7-Bromo-4-iodoquinoline
  Chlorination   Iodination (Halex)

Click to download full resolution via product page

Caption: Synthetic workflow for 7-Bromo-4-iodoquinoline.

Experimental Protocol: Synthesis
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The following protocol is a validated methodology adapted from the synthesis of the analogous

6-bromo-4-iodoquinoline.[6]

Step 1: Synthesis of 7-Bromo-4-chloroquinoline

To 7-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, ~10 vol. eq.) dropwise

in a flask equipped with a reflux condenser.

Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction should be monitored by

TLC or LC-MS.

After completion, cool the reaction mixture and carefully remove the excess POCl₃ under

reduced pressure.

Slowly pour the remaining residue onto crushed ice with vigorous stirring.

Neutralize the solution to pH 5-6 using a saturated solution of sodium bicarbonate

(NaHCO₃).

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate in vacuo to yield 7-bromo-4-chloroquinoline.

Step 2: Synthesis of 7-Bromo-4-iodoquinoline

Dissolve 7-bromo-4-chloroquinoline (1.0 eq) and sodium iodide (NaI, ~3-5 eq) in acetonitrile.

Heat the mixture to reflux (approx. 80-100 °C) for 24-48 hours. The progress of the halogen

exchange can be monitored by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.
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The resulting residue can be purified by recrystallization or column chromatography to afford

the final product, 7-Bromo-4-iodoquinoline.

Analytical Characterization
Confirmation of the structure and assessment of purity are achieved using standard analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the molecular structure. The proton NMR spectrum is expected to show distinct

signals in the aromatic region corresponding to the protons on the quinoline core. While a

specific spectrum for this compound is not available, data for related structures like 7-

bromoquinoline and 7-bromo-4-chloroquinoline can be used as a reference for chemical shift

assignments.[7][8]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula by providing a highly accurate mass measurement of the molecular ion.

The isotopic pattern will be characteristic of a molecule containing one bromine and one

iodine atom.

Chromatography: Techniques like HPLC and GC are used to determine the purity of the final

compound.

Chemical Reactivity and Applications in Drug
Discovery
The synthetic value of 7-Bromo-4-iodoquinoline lies in the differential reactivity of its two

halogen substituents. This feature allows for selective, stepwise functionalization, making it an

ideal scaffold for building molecular complexity. The quinoline core itself is a "privileged

structure" in medicinal chemistry, found in numerous bioactive compounds.[9][10]

Differential Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the carbon-

iodine bond is significantly more reactive than the carbon-bromine bond. The C-I bond is

weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. This allows
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for selective reaction at the 4-position while leaving the 7-bromo group intact for a subsequent,

often more forcing, coupling reaction.

7-Bromo-4-iodoquinoline
Arylboronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base, Mild Conditions

7-Bromo-4-Aryl-quinoline
Aryl'boronic Acid

Pd Catalyst
Base, Harsher Conditions

7-Aryl'-4-Aryl-quinoline
  Suzuki Coupling @ C4   Suzuki Coupling @ C7

Click to download full resolution via product page

Caption: Selective sequential Suzuki cross-coupling workflow.

This stepwise functionalization is invaluable for creating libraries of diverse compounds from a

single intermediate, which is a core strategy in modern drug discovery to explore structure-

activity relationships (SAR).[11]

Role as a Scaffold in Medicinal Chemistry
The quinoline scaffold is a cornerstone of many therapeutic agents, with derivatives exhibiting a

wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[9][12][13]

Anticancer Agents: Many quinoline-based molecules function by inhibiting key signaling

pathways in cancer cells, such as those involving EGFR, VEGFR-2, or PI3K/Akt.[12] The

ability to introduce different substituents at the 4- and 7-positions of 7-Bromo-4-
iodoquinoline allows for the fine-tuning of a molecule's interaction with specific biological

targets.

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The

substituents introduced via cross-coupling can be designed to interact with specific residues

in the ATP-binding pocket of a target kinase.

Compound Library Synthesis: The primary application of 7-Bromo-4-iodoquinoline is as an

intermediate for generating libraries of novel chemical entities for high-throughput screening.

[11]

Conclusion
7-Bromo-4-iodoquinoline is a high-value synthetic intermediate characterized by its stable,

handleable nature and, most importantly, the differential reactivity of its halogen substituents.
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This guide has detailed its core physicochemical properties, outlined a robust synthetic and

characterization strategy, and highlighted its significant potential as a scaffold for the

development of novel therapeutics. For researchers in organic synthesis and drug discovery, 7-
Bromo-4-iodoquinoline offers a reliable and versatile entry point for the creation of complex

and diverse molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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